1,3,5-Triazinane-2,4-dione

Description

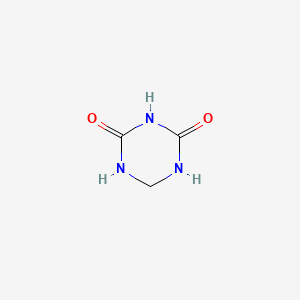

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c7-2-4-1-5-3(8)6-2/h1H2,(H3,4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFXKURWTLWPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181516 | |

| Record name | Dioxohexahydrotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27032-78-6 | |

| Record name | 2,4-Dioxohexahydro-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27032-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxohexahydrotriazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027032786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27032-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dioxohexahydrotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AZADIHYDROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F9SNY1M73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3,5-Triazinane-2,4-dione and its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among its many derivatives, 1,3,5-Triazinane-2,4-dione, also known as 5-Azauracil, represents a fundamental building block for developing potent therapeutic agents.[3] This guide provides a comprehensive overview of the core properties of this heterocyclic compound, focusing on its chemical identity, synthesis, physicochemical characteristics, and pharmacological relevance to empower researchers in the field of drug discovery and development.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a six-membered ring with three nitrogen atoms and two ketone groups. Its structure is analogous to the pyrimidine base uracil, with a nitrogen atom substituting the carbon at position 5.

-

IUPAC Name: 1,3,5-Triazine-2,4(1H,3H)-dione[3]

-

Common Synonyms: 5-Azauracil, s-Triazine-2,4(1H,3H)-dione, Allantoxaidin[3]

-

CAS Registry Number: 71-33-0[3]

-

Molecular Formula: C₃H₃N₃O₂[4]

-

Molecular Weight: 113.08 g/mol [4]

The presence of multiple nitrogen atoms and carbonyl groups makes the triazine ring an excellent scaffold for forming various intermolecular bonds, which is key to its diverse biological functions.[5]

Physicochemical Properties

Understanding the physicochemical properties of this compound is critical for its application in synthesis, formulation, and biological assays. The data below has been compiled from various chemical databases.

| Property | Value | Source |

| Molecular Weight | 113.0748 g/mol | NIST WebBook[3] |

| Molecular Formula | C₃H₃N₃O₂ | Axios Research[4] |

| Physical Appearance | Solid (Typical) | General Knowledge |

| XLogP3 | -0.6 | PubChem (For a related thio-derivative)[6] |

Synthesis and Manufacturing

The synthesis of triazine derivatives is a well-established field in organic chemistry. While specific, scalable syntheses for the parent this compound are proprietary or described in older literature, general strategies for related structures provide valuable insight.

A common approach for synthesizing substituted 1,3,5-triazines involves the sequential, temperature-controlled nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[7][8] Another powerful method is the catalyst-free, one-pot, three-component reaction of aldehydes, thiourea, and orthoformates to produce triazine-dithione derivatives, which can be further modified.[9][10][11][12]

Rationale Behind Methodological Choices:

-

Cyanuric Chloride as a Starting Material: This compound is inexpensive and highly reactive. Its three chlorine atoms have different reactivities at different temperatures, allowing for stepwise and selective substitution to build complex, unsymmetrical molecules.[7][8]

-

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine several synthetic steps into a single operation without isolating intermediates. This approach is environmentally friendly ("green"), saves time and resources, and allows for the rapid generation of a diverse library of compounds for screening.[10][11]

Below is a generalized workflow for the synthesis of triazine derivatives, illustrating a common laboratory approach.

Caption: Stepwise synthesis of substituted 1,3,5-triazines.

Spectroscopic and Analytical Characterization

The structural confirmation of this compound and its derivatives relies on a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule, confirming the positions of substituents and the integrity of the triazine ring.[7][13]

-

Infrared (IR) Spectroscopy: FTIR is essential for identifying key functional groups. Characteristic peaks for triazine derivatives include N-H stretches, C=O (carbonyl) stretches, and C-N stretches, which confirm the ring structure.[7][14]

-

Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight of the compound and to study its fragmentation patterns, which aids in structural elucidation.[3][15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compound and for quantitative analysis in various matrices. It is particularly important for stability studies.[15][16]

Chemical Reactivity and Stability

The stability of the triazine core is a critical factor in drug development, particularly for nucleoside analogs like 5-Azacytidine. The 1,3,5-triazine ring in these compounds is susceptible to hydrolysis.

-

Hydrolytic Degradation: 5-Azacytidine, a well-known anticancer drug derived from this scaffold, is very unstable in aqueous solutions.[17] Its degradation follows complex kinetics, often involving a reversible opening of the triazine ring.[17][18] Studies have shown that the drug loses 10% of its potency within 2-3 hours at room temperature in solution.[17]

-

pH Dependence: The stability is highly pH-dependent. For 5-Azacytidine, maximum stability is observed around pH 6.5.[18] In acidic conditions (pH < 1), degradation can lead to the formation of 5-azauracil (the parent compound of this guide) and other products.[18]

-

Stabilization Strategies: For therapeutic applications, stabilization is crucial. One effective method involves the addition of sodium bisulfite at a controlled pH of approximately 2.5. This forms a reversible adduct across the labile 5-6 imine bond, protecting it from hydrolytic attack and effectively creating a prodrug that releases the active compound at physiological pH.[16]

Biological Activity and Pharmacological Relevance

The 1,3,5-triazine nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][19]

-

Anticancer Activity: The most prominent application of this scaffold is in oncology. The nucleoside analogs 5-Azacytidine (Vidaza®) and Decitabine (Dacogen®) are FDA-approved for treating myelodysplastic syndromes (MDS).[20]

-

Mechanism of Action: Their primary mechanism involves the inhibition of DNA methyltransferases (DNMTs). After incorporation into DNA, these analogs form a covalent bond with the DNMT enzyme, trapping it and leading to its degradation. This results in the hypomethylation of DNA, which can reactivate tumor suppressor genes that were silenced, thereby halting cancer cell proliferation.[20]

-

-

Antiviral and Antimicrobial Activity: The 5-azacytosine core is considered a highly effective mimic of cytosine for designing novel antiviral and antitumor agents.[20] Various derivatives have been synthesized and tested, showing potent activity against bacteria and viruses.[21] For example, 5,6-dihydro-2'-deoxy-5-azacytidine has demonstrated anti-HIV activity through a unique mechanism of lethal mutagenesis.[20]

-

Herbicidal Activity: Outside of medicine, triazine derivatives like atrazine are widely used as herbicides. They function by inhibiting photosynthesis in plants.[1]

Caption: Hypomethylation mechanism of 5-Aza nucleoside analogs.

Experimental Protocols

Protocol 1: General Synthesis of a Disubstituted Amino-1,3,5-Triazine

This protocol outlines a standard laboratory procedure for synthesizing a 2,4-diamino-6-chloro-1,3,5-triazine derivative, a common intermediate.

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1 equivalent) in acetone at 0-5°C (ice bath).

-

First Nucleophilic Substitution: Slowly add a solution of the first amine (1 equivalent) in acetone dropwise to the stirred solution. Maintain the temperature below 5°C. Causality: Low temperature is critical to ensure only one chlorine atom is substituted.

-

Neutralization: Concurrently, add an aqueous solution of a base like sodium carbonate or potassium carbonate to neutralize the HCl formed during the reaction, maintaining a slightly alkaline pH.

-

Second Nucleophilic Substitution: After the first reaction is complete (monitored by TLC), warm the mixture to room temperature. Add the second amine (1 equivalent) to the reaction mixture.

-

Reaction Completion: Stir the mixture at room temperature for several hours until TLC indicates the consumption of the monosubstituted intermediate. Causality: The second chlorine is less reactive and requires a higher temperature for substitution.

-

Workup: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure disubstituted triazine.

-

Validation: Characterize the final product using NMR, IR, and MS to confirm its structure and purity.

Protocol 2: HPLC Purity and Stability Analysis

This protocol describes a method to assess the purity and hydrolytic stability of a triazine compound.

-

System Preparation: Use a C18 reverse-phase HPLC column. Prepare a mobile phase, typically a gradient of acetonitrile and water (often with a modifier like 0.1% formic acid for better peak shape).[16][22]

-

Standard Preparation: Prepare a stock solution of the synthesized triazine compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

-

Calibration: Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of analysis. Inject each standard to generate a calibration curve (Peak Area vs. Concentration).

-

Purity Analysis: Prepare a sample of the synthesized product at a known concentration. Inject it into the HPLC system. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

-

Stability Study (Self-Validating):

-

Prepare a solution of the compound in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the solution at a controlled temperature (e.g., 37°C).

-

At specified time points (t=0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the sample.

-

Immediately quench any further degradation by diluting the aliquot in the mobile phase or a strong organic solvent.

-

Inject the sample into the HPLC and quantify the remaining amount of the parent compound using the calibration curve.

-

Plot the percentage of the remaining compound against time to determine its degradation kinetics and half-life.

-

Safety and Handling

Substituted 1,3,5-triazines and their precursors, such as cyanuric chloride, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Refer to the specific Material Safety Data Sheet (MSDS) for detailed handling and disposal information for each derivative.

Conclusion and Future Outlook

This compound and its analogs remain a cornerstone of medicinal chemistry. The scaffold's proven success in FDA-approved DNA hypomethylating agents continues to inspire the development of new anticancer therapies. Future research will likely focus on creating more stable analogs to improve pharmacokinetic profiles, exploring novel substitutions to target other enzymes or receptors, and expanding their application to other disease areas like viral infections and inflammatory disorders. The synthetic versatility and rich biological activity of the triazine core ensure its continued relevance in the quest for novel therapeutics.

References

- Axios Research. 1,3,5-triazine-2,4(1H,3H)-dione - CAS - 71-33-0. [Link]

- National Institute of Standards and Technology. 1,3,5-Triazine-2,4(1H,3H)-dione. NIST Chemistry WebBook. [Link]

- Beisler, J. A. (1975). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. Journal of Pharmaceutical Sciences, 64(7), 1148-1157. [Link]

- Chatterji, D. C., & Gallelli, J. F. (1979). Stabilization of 5-azacytidine by nucleophilic addition of bisulfite ion. Journal of Pharmaceutical Sciences, 68(7), 822-826. [Link]

- Kang, G. F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]

- Kang, G. F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein-Institut. [Link]

- National Institute of Standards and Technology. 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. NIST Chemistry WebBook. [Link]

- Rogstad, D. K., et al. (2009). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology, 22(3), 484–491. [Link]

- Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. [Link]

- PubChem. 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo-. [Link]

- ResearchGate. Scheme 40.

- Kang, G. F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]

- Beilstein Journal of Organic Chemistry.

- ResearchGate. Different biological activities displayed by 1,3,5‐triazine. [Link]

- Google Patents. CN105837524A - 5-azacytosine synthesis method.

- Chan, K. K., et al. (1980). Synthesis of 5-azacytidine-6-13C and -6-14C. Journal of Pharmaceutical Sciences, 69(9), 1083-1084. [Link]

- Google Patents. US7858774B2 - Synthesis of 5-azacytidine.

- Cheméo. 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone (CAS 10105-42-7). [Link]

- Kim, Y., et al. (2004). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 14(11), 2873-2876. [Link]

- Singh, U. P., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie, 354(6), e2000363. [Link]

- El-Sayed, M. A. A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 078-088. [Link]

- Dejmek, M., & Votruba, I. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry, 4(7), 891-910. [Link]

- Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(10), 2708. [Link]

- Reimschuessel, H. K., & McDevitt, N. T. (1960). Infrared Spectra of Some 1,3,5-Triazine Derivatives. Journal of the American Chemical Society, 82(14), 3756-3762. [Link]

- Cholera, A. Y., & Ladva, K. D. (2016). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 8(1), 329-335. [Link]

- Claramunt, R. M., et al. (2011). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Anales de la Real Academia Nacional de Farmacia, 77(3). [Link]

- MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

- Al-Juboori, A. M. H., & Al-Amiery, A. A. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(5), 779-789. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3,5-Triazine-2,4(1H,3H)-dione [webbook.nist.gov]

- 4. 1,3,5-triazine-2,4(1H,3H)-dione - CAS - 71-33-0 | Axios Research [axios-research.com]

- 5. soc.chim.it [soc.chim.it]

- 6. 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo- | C3H3N3O2S | CID 3034508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stabilization of 5-azacytidine by nucleophilic addition of bisulfite ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Discovery of 1,3,5-Triazinane-2,4-dione

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazinane-2,4-dione core, a unique saturated heterocycle, represents a fascinating and underexplored scaffold in chemical synthesis and medicinal chemistry. Also known by synonyms such as 2,4-dioxohexahydro-1,3,5-triazine (DHT) and 5-azadihydrouracil, this molecule has surfaced in diverse fields, from agricultural science as an antiviral agent to a precursor for modern therapeutics. This technical guide provides a comprehensive overview of the synthesis, foundational principles, and applications of this heterocyclic system. We will delve into the core synthetic methodologies, rooted in the classical chemistry of urea and formaldehyde, explain the mechanistic underpinnings of its formation, and explore its biological significance, offering a robust knowledge base for its application in contemporary drug discovery and development.

Introduction: The Significance of the this compound Core

Nitrogen-containing heterocycles are the bedrock of modern pharmacology. Within this vast chemical space, the 1,3,5-triazine scaffold has been extensively leveraged, leading to numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antiviral, and antidiabetic properties.[1][2][3] While the aromatic s-triazine ring is well-documented, its saturated counterpart, the 1,3,5-triazinane (or hexahydro-1,3,5-triazine), offers a distinct three-dimensional geometry that is highly attractive for scaffold-based drug design.

The this compound core, specifically, is a structural chimera, combining the features of a urea moiety within a six-membered saturated ring. This arrangement imparts a unique combination of hydrogen bond donors and acceptors, conformational rigidity, and multiple points for synthetic diversification, making it a privileged scaffold for probing biological systems. Its early discovery as a potent antiviral agent in plants highlighted its potential to interfere with nucleic acid metabolism, a mechanism of action that remains highly relevant in the search for new therapeutic agents.[1][4] This guide serves to consolidate the existing knowledge and provide a technical framework for harnessing the potential of this versatile heterocyclic core.

Discovery and Foundational Applications

The this compound core, under the name 2,4-dioxohexahydro-1,3,5-triazine (DHT), gained significant attention in the late 1970s through the work of Schuster et al.[4] Their research identified DHT as a potent antiphytoviral agent, capable of significantly reducing the concentration of various plant viruses, including Potato Virus X (PVX), Tobacco Mosaic Virus (TMV), and Cucumber Mosaic Virus (CMV), in infected tobacco plants.[4][5]

Subsequent mechanistic studies revealed that DHT functions as a uracil analogue.[1] This mode of action explains its ability to inhibit viral replication by interfering with viral RNA biosynthesis, while having a less pronounced effect on the host plant's RNA synthesis.[4] This discovery was pivotal, as it established the scaffold's ability to mimic a fundamental biological building block, a cornerstone of antimetabolite drug design. Beyond its antiviral properties, the scaffold has been identified as a valuable precursor in the synthesis of agricultural chemicals like herbicides and pesticides, as well as in polymer chemistry.[2][6]

Core Synthetic Methodology: Cyclocondensation

The synthesis of the this compound ring is primarily achieved through a multi-component cyclocondensation reaction. This approach leverages the fundamental and well-established reactivity of urea, formaldehyde, and a primary amine. The causality behind this synthetic strategy lies in the sequential formation of highly reactive intermediates that assemble into the final heterocyclic ring.

Underlying Chemical Principles

The synthesis is a cascade of two classical organic reactions:

-

Hydroxymethylation of Urea: The reaction initiates with the nucleophilic attack of a nitrogen atom from urea onto the electrophilic carbonyl carbon of formaldehyde. This addition reaction, which can be catalyzed by either acid or base, forms a hydroxymethylurea intermediate (often called a methylolurea).[7][8][9]

-

Condensation and Cyclization: The hydroxymethylurea intermediate can then react with a primary amine. This step typically proceeds through the formation of an imine or a Mannich-type reaction, where the amine displaces the hydroxyl group. The subsequent intramolecular cyclization, involving the second nitrogen of the urea moiety, leads to the formation of the six-membered ring. A final dehydration step yields the stable this compound core. The overall reaction can be conceptualized as a [2+2+2] cycloaddition of urea, formaldehyde, and an amine.

The general synthetic pathway is depicted below:

Caption: General Synthetic Workflow for this compound Formation.

Exemplary Synthetic Protocol

While the original discovery literature does not provide a detailed experimental protocol readily adaptable for modern synthesis, the principles of related reactions can be used to construct a representative procedure. The synthesis of N-substituted derivatives is common, as the substituent (R-group) from the primary amine enhances solubility and provides a vector for further functionalization.

Protocol: Synthesis of 5-Aryl-1,3,5-triazinane-2,4-dione

-

Reaction Setup: To a solution of urea (1.0 eq.) in an appropriate solvent such as water or a water/alcohol mixture, add an aqueous solution of formaldehyde (37 wt. %, 2.2 eq.).

-

Intermediate Formation: Adjust the pH to be slightly alkaline (pH 8-9) using a suitable base (e.g., NaOH solution) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of hydroxymethylurea species. The choice of a slightly alkaline medium is crucial as it promotes the initial addition reaction while minimizing premature self-condensation of formaldehyde.[8]

-

Cyclization Step: Add the primary amine (e.g., aniline, 1.0 eq.) to the reaction mixture. Acidify the solution to pH 4-5 with an acid (e.g., HCl). This acidic environment catalyzes the condensation with the amine and the subsequent intramolecular cyclization.

-

Reaction Progression: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. Collect the solid by filtration. If no precipitate forms, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5-Aryl-1,3,5-triazinane-2,4-dione.

Physicochemical Properties & Spectroscopic Characterization

The parent this compound is a white crystalline solid with limited solubility in common organic solvents but is soluble in aqueous base.[10] The physicochemical properties can be significantly altered by the nature of the substituent at the N5 position.

| Property | Value (Parent Compound) | Reference |

| CAS Number | 27032-78-6 | [10] |

| Molecular Formula | C₃H₅N₃O₂ | [10] |

| Molecular Weight | 115.09 g/mol | [10] |

| Appearance | White Crystalline Solid | [10] |

| Melting Point | >290 °C (decomposes) | [10] |

| Solubility | Soluble in aqueous NaOH | [10] |

Spectroscopic Data: Characterization of the this compound core relies on standard spectroscopic techniques. While a complete dataset for the unsubstituted parent is not readily available in peer-reviewed literature, the expected spectral features can be inferred from related structures, such as the dithione analogs.[11][12]

-

¹H NMR: Protons on the ring's methylene groups (at the C6 position) would appear as a singlet or AB quartet, typically in the range of 4.0-5.0 ppm. The NH protons would appear as broad singlets, with chemical shifts highly dependent on the solvent and concentration.

-

¹³C NMR: The carbonyl carbons (C2 and C4) would exhibit characteristic resonances in the downfield region (150-170 ppm). The methylene carbon (C6) would appear further upfield (60-80 ppm).

-

IR Spectroscopy: Strong C=O stretching vibrations would be prominent in the region of 1650-1750 cm⁻¹. N-H stretching bands would be observed around 3200-3400 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns resulting from the loss of isocyanate (HNCO) or formaldehyde (CH₂O) units.

Applications in Drug Development and Medicinal Chemistry

The true potential of the this compound scaffold for a drug development audience lies in its role as a versatile pharmacophore. Its structural similarity to uracil provides a logical starting point for the design of antimetabolites targeting enzymes involved in nucleotide biosynthesis and metabolism.

Caption: Role of the Scaffold in a Typical Drug Discovery Workflow.

Key Therapeutic Areas of Interest:

-

Antiviral Agents: Building upon its established antiphytoviral activity, the scaffold is a prime candidate for the development of agents against human viruses. By modifying the N5-substituent, chemists can tune the molecule's properties to enhance its interaction with viral enzymes like polymerases or helicases, or to improve its pharmacokinetic profile for systemic delivery.

-

Anticancer Agents: As a uracil bioisostere, derivatives could be designed to inhibit thymidylate synthase or other enzymes crucial for DNA synthesis in rapidly proliferating cancer cells. The broader class of 1,3,5-triazines has already yielded compounds with potent anticancer activity, validating the utility of this core nitrogen heterocycle in oncology.[13][14]

-

Herbicides and Agrochemicals: The established use as a precursor for herbicides highlights its potential in disrupting biological pathways unique to plants, such as specific amino acid biosynthesis or photosynthetic processes.[6][15]

Future Outlook and Conclusion

The this compound is a scaffold with a rich, albeit niche, history. Its discovery as a potent uracil mimic provides a strong, mechanistically-driven foundation for its future development. For medicinal chemists and drug development professionals, this core offers an opportunity to explore a relatively uncongested area of chemical space with a clear biological rationale.

Future research should focus on several key areas:

-

Expansion of Synthetic Methodologies: Development of modern, efficient, and diverse synthetic routes, including solid-phase and asymmetric syntheses, will be crucial for generating libraries for biological screening.

-

Elucidation of Structure-Activity Relationships (SAR): Systematic exploration of substituents at the N1, N3, and N5 positions is needed to map the SAR for various biological targets.

-

Broad Biological Screening: Screening of derivative libraries against a wide range of targets, including viral, bacterial, and cancer cell lines, is likely to uncover new therapeutic applications.

References

- Schuster, G., Höringklee, W., Winter, H., Esser, G., Steinke, U., Kochman, W., Kramer, W., & Steinke, W. (1979). Antiphytoviral activity of 2,4 dioxo hexahydro triazine. Acta Virologica, 23(5), 412-420. [Link]

- Chem-Impex. (n.d.). This compound.

- ResearchGate. (n.d.). Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives.

- Zhang, L., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link]

- Zhang, L., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]

- Schuster, G., & Arenhövel, C. (1984). Mode of action of the antiphytoviral compound 2,4-dioxohexahydro-1,3,5-triazine (5-azadihydrouracil). Intervirology, 21(3), 134-140. [Link]

- J&K Scientific. (n.d.). This compound.

- Kim, J. S., et al. (2025). Bioassay for Discriminating Multiple Herbicidal Action of 1,3,5-Triazine Herbicides. Weed & Turfgrass Science, 14(2), 29-42. [Link]

- De Jong, J. I., & de Jonge, J. (1952). The reaction between urea and formaldehyde in concentrated solutions. Recueil des Travaux Chimiques des Pays-Bas, 71(7), 643-660. [Link]

- ResearchGate. (n.d.). Schematic illustration of the reaction between formaldehyde and primary amides.

- Chemistry For Everyone. (2025, April 16). What Happens When Urea Reacts With Formaldehyde? [Video]. YouTube. [Link]

- Tang, Q., Elder, T., & Conner, A. H. (n.d.). Modification of Urea-Formaldehyde Resin Adhesives: A Computational Study.

- Wikipedia. (n.d.). Hexahydro-1,3,5-triazine.

- Mibu, N., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical & Pharmaceutical Bulletin, 62(10), 1032-1040. [Link]

- ChemBK. (2024, April 9). Hexahydro-1,3,5-triazine-2,4-dione.

- Wegler, R., & Ballauf, A. (1948). Process for the production of hexahydro-1,3,5-trialkanoyl-s-triazines. U.S.

- Ayodele, A., Abdullahi, I., & Benson, A. (2020). Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission. Iris Journal of Chemistry, 1(1), 1-6. [Link]

- Kumar, A., et al. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry, 24(22), 2019-2071. [Link]

- Singh, S., et al. (2023). Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. Future Medicinal Chemistry, 15(10), 829-852. [Link]

Sources

- 1. Mode of action of the antiphytoviral compound 2,4-dioxohexahydro-1,3,5-triazine (5-azadihydrouracil) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiphytoviral activity of 2,4 dioxo hexahydro triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FCKeditor - Resources Browser [midyear.aza.org]

- 7. m.youtube.com [m.youtube.com]

- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 9. irispublishers.com [irispublishers.com]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf – Weed & Turfgrass Science [weedturf.org]

An In-Depth Technical Guide to the Physicochemical Properties of 1,3,5-Triazinane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1,3,5-triazinane-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. An understanding of these fundamental characteristics is paramount for predicting its behavior in biological systems, designing effective drug delivery systems, and ensuring the quality and stability of potential therapeutic agents. The 1,3,5-triazine scaffold is a privileged structure in drug discovery, known to impart a range of biological activities.[1][2] This guide offers a foundational understanding for researchers exploring the potential of this specific derivative.

Molecular Structure and Identity

This compound, also known as 5-azauracil, is a six-membered heterocyclic ring containing three nitrogen atoms and two carbonyl groups. Its structure is fundamental to its chemical reactivity and biological interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Reported Value (for Hexahydro-1,3,5-triazine-2,4-dione) | Significance in Drug Development |

| Molecular Formula | C₃H₅N₃O₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 115.09 g/mol | Influences diffusion, bioavailability, and formulation. |

| Melting Point | >290°C (decomposition)[3] | Indicator of purity and stability. High melting point suggests strong intermolecular forces. |

| Solubility | Low solubility in water, higher in some organic solvents.[3] | Critical for absorption and distribution. Poor aqueous solubility can hinder bioavailability. |

| pKa | Not available | Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding. |

Experimental Protocols for Physicochemical Characterization

To facilitate rigorous in-house analysis, the following section details standardized experimental protocols for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

Caption: General workflow for the physicochemical characterization of a synthesized compound.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.[4] A sharp melting range typically signifies a high degree of purity.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry.[5] A small amount of the crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.[5]

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[5]

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.

Protocol:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values. Potentiometric titration is a highly accurate method for its determination.[7][8]

Protocol:

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.[7]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.[9]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[8]

-

Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.[9] The equivalence point can be accurately determined from the first or second derivative of the titration curve.[1]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation of purity.

NMR provides detailed information about the molecular structure.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube.[10] The solution must be free of particulate matter.[11]

-

Data Acquisition: The NMR spectra are acquired on a calibrated spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the chemical structure.

FTIR is used to identify the functional groups present in the molecule.

Protocol using KBr Pellet Method:

-

Sample Preparation: 1-2 mg of dry this compound is intimately mixed and ground with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[12]

-

Pellet Formation: The mixture is compressed under high pressure in a die to form a thin, transparent pellet.[13]

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of a pure KBr pellet is also recorded for correction.[12]

-

Data Analysis: The absorption bands are assigned to specific functional groups (e.g., C=O, N-H, C-N) to confirm the molecular structure.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Protocol:

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., water, ethanol, methanol). The concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).[14]

-

Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, scanning a range of wavelengths (e.g., 200-400 nm). A blank containing only the solvent is used as a reference.[15]

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

Potential Applications in Drug Development

The 1,3,5-triazine core is a versatile scaffold found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2] The physicochemical properties of this compound will significantly influence its potential as a drug candidate. For instance, its solubility will impact its suitability for oral or intravenous administration, while its pKa will determine its behavior in different physiological compartments. A thorough understanding of these properties is the first step in rational drug design and development involving this promising heterocyclic core.

References

- ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008, www.astm.org.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- University of Calgary. (n.d.). Melting point determination.

- ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Chemistry LibreTexts. (2023, August 20). 4.3: Melting Point Determination Procedure.

- Shimadzu. (n.d.). KBr Pellet Method.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- International Journal of Scientific & Engineering Research. (2021, February 15). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis.

- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract.

- YouTube. (2024, February 7). How To Prepare Sample For UV Vis Spectroscopy? - Chemistry For Everyone.

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education.

- International Journal of Scientific & Engineering Research. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- University of Alberta. (n.d.). Ultra-violet and visible spectroscopy Samples must always be clear solutions as particles will scatter the incident light and th.

- University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points.

- Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.

- ChemBK. (2024, April 9). Hexahydro-1,3,5-triazine-2,4-dione.

- SlideShare. (2021, September 19). experiment (1) determination of melting points.

- Purdue University College of Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.

- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- ResearchGate. (2020, June 24). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.

- MDPI. (2020, November 23). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties.

- Beilstein Journal of Organic Chemistry. (2020, June 24). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Creative Biolabs. (n.d.). Aqueous Solubility.

- Beilstein Journal of Organic Chemistry. (2020, June 24). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.

- NIST WebBook. (n.d.). 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione.

- PubMed. (2020, June 24). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- R Discovery. (1995, February 1). Method for Measuring Aqueous Solubilities of Organic Compounds.

- Beilstein Journal of Organic Chemistry. (2020, June 24). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.

- ChemSynthesis. (n.d.). 1,3-diphenyl-1,3,5-triazinane-2,4,6-trione.

- Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

- Beilstein Journal of Organic Chemistry. (n.d.). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions.

- Cheméo. (n.d.). 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone (CAS 10105-42-7).

- SpectraBase. (n.d.). 1,3,5-Triazine - Optional[13C NMR] - Chemical Shifts.

- NIST WebBook. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dione.

- PubChem. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo-.

- Wikipedia. (n.d.). 1,3,5-Triazine.

- Wikipedia. (n.d.). 1,3,5-Trimethyl-1,3,5-triazinane.

Sources

- 1. scispace.com [scispace.com]

- 2. youtube.com [youtube.com]

- 3. chembk.com [chembk.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. shimadzu.com [shimadzu.com]

- 13. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 14. web.uvic.ca [web.uvic.ca]

- 15. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

The Ascendant Therapeutic Potential of 1,3,5-Triazinane-2,4-dione: A Technical Guide to Biological Activity and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the burgeoning field of 1,3,5-triazinane-2,4-dione chemistry and its significant implications for modern drug discovery. Moving beyond a mere recitation of facts, this document offers a senior scientist's perspective on the rationale behind experimental design, the nuances of protocol execution, and the interpretation of biological data. We will delve into the synthesis, multifaceted biological activities, and mechanisms of action of this versatile scaffold, providing actionable insights for researchers aiming to harness its therapeutic potential.

The this compound Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3,5-triazine ring system has long been a cornerstone in the development of therapeutic agents, valued for its unique electronic properties and its ability to engage in a wide array of intermolecular interactions. The this compound core, a specific iteration of this scaffold, has emerged as a particularly promising platform for the design of novel drugs. Its structural rigidity, coupled with the potential for diverse substitutions at the C6 position and the nitrogen atoms, allows for the fine-tuning of physicochemical properties and biological targets. This guide will illuminate the path from rational design and synthesis to the comprehensive biological evaluation of these compelling molecules.

Navigating the Synthetic Landscape: Crafting the this compound Scaffold

The synthesis of substituted 1,3,5-triazinane-2,4-diones is a critical first step in exploring their biological potential. While various synthetic routes exist, a common and versatile approach involves the use of readily available starting materials and well-established reaction mechanisms.

General Synthesis Strategy: A Stepwise Approach

A prevalent method for constructing the this compound ring system involves a multi-component reaction, often starting from cyanuric chloride. The differential reactivity of the chlorine atoms on the triazine ring allows for sequential and controlled nucleophilic substitution, enabling the introduction of various functional groups.

Experimental Protocol: Synthesis of 6-Aryl-1,3,5-triazinane-2,4-dione Derivatives

This protocol outlines a general, two-step procedure for the synthesis of 6-aryl-substituted 1,3,5-triazinane-2,4-diones, a class of compounds that has shown significant biological activity.

Step 1: Synthesis of Dihydrotriazine Intermediates

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoguanidine (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in a suitable solvent such as ethanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid, to the mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Upon completion, the dihydrotriazine intermediate may precipitate from the reaction mixture. Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum.

Step 2: Aromatization to the this compound Core

-

Reaction Setup: Suspend the dihydrotriazine intermediate from Step 1 in a suitable solvent.

-

Oxidation/Dehydrogenation: Add a suitable oxidizing agent or perform dehydrogenation in the presence of a catalyst (e.g., alkali) to facilitate the aromatization of the ring.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), neutralize the reaction mixture if necessary and extract the product with an appropriate organic solvent. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1,3,5-triazinane-2,4-dione.

Unveiling the Biological Spectrum: From Anticancer to Antimicrobial Activity

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The anticancer potential of this compound derivatives is a primary focus of current research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor growth and angiogenesis.

3.1.1. Thymidine Phosphorylase Inhibition: Halting Angiogenesis

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] Inhibition of TP is therefore a key strategy in cancer therapy. Certain this compound derivatives have been identified as potent inhibitors of this enzyme.[1]

Experimental Protocol: Thymidine Phosphorylase Inhibition Assay

This spectrophotometric assay provides a reliable method for determining the inhibitory activity of test compounds against thymidine phosphorylase.

-

Reagent Preparation:

-

Prepare a 50 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 1.5 mM solution of thymidine (substrate) in the phosphate buffer.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of thymidine phosphorylase enzyme in the phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the phosphate buffer, the test compound at various concentrations, and the enzyme solution.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the thymidine substrate solution to each well.

-

Immediately measure the change in absorbance at 290 nm over time using a microplate reader. The conversion of thymidine to thymine results in a decrease in absorbance.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

3.1.2. Kinase Inhibition: Targeting Pro-Survival Signaling

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Several 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K, demonstrating their potential to disrupt these pro-survival signals in cancer cells.[3]

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound A | MDA-MB-231 (Breast) | 5.85 | Not specified | [4] |

| Compound B | SW620 (Colorectal) | 3.64-5.60 | Not specified | [4] |

| Compound C | HCT-116 (Colorectal) | 3.29 | Not specified | [5] |

| Compound D | A549 (Lung) | 0.028 | Dihydrofolate Reductase Inhibition | [4] |

| Compound 4f | MDA-MB-231 (Breast) | 6.25 | Not specified | [6] |

| Compound 4k | MDA-MB-231 (Breast) | 8.18 | Not specified | [6] |

Antimicrobial and Antiviral Frontiers

Beyond their anticancer properties, this compound derivatives have also shown promise as antimicrobial and antiviral agents.

3.2.1. Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of 1,3,5-triazine derivatives against a range of bacterial and fungal pathogens.[7][8] The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Preparation:

-

Prepare a serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium.

-

Prepare a standardized inoculum of the test microorganism.

-

-

Inoculation:

-

Add the microbial inoculum to each well of the microtiter plate.

-

-

Incubation:

-

Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

-

Result Interpretation:

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

3.2.2. Antiviral Potential

The antiviral activity of 1,3,5-triazine derivatives has been investigated against various viruses, including Herpes Simplex Virus type 1 (HSV-1) and Potato Virus Y (PVY).[9][10] These compounds can interfere with different stages of the viral life cycle, from entry into the host cell to replication.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for quantifying the antiviral activity of a compound.

-

Cell Culture:

-

Seed a monolayer of susceptible host cells in a multi-well plate.

-

-

Infection and Treatment:

-

Infect the cell monolayer with a known amount of virus in the presence of serial dilutions of the test compound.

-

-

Plaque Formation:

-

Overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques).

-

-

Quantification:

-

After a suitable incubation period, stain the cells and count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration of the compound compared to the untreated control. The IC50 value is the concentration that reduces the number of plaques by 50%.

-

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design. For this compound derivatives, SAR studies have revealed key structural features that govern their potency and selectivity.

-

Substitution at the C6 Position: The nature of the substituent at the C6 position of the triazine ring has a profound impact on biological activity. Aromatic and heteroaromatic groups are often associated with enhanced anticancer and antimicrobial properties.

-

Modifications at the N1 and N3 Positions: Substitution on the nitrogen atoms of the dione moiety can influence the compound's solubility, lipophilicity, and interaction with biological targets.

-

Introduction of Specific Functional Groups: The incorporation of particular functional groups, such as halogens or hydrogen bond donors/acceptors, can significantly modulate the biological activity. For instance, the presence of a 4-fluorophenyl group has been linked to increased potency in some series of compounds.

Concluding Remarks and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemists. The broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral effects, underscores the therapeutic promise of this chemical class.

Future research should focus on:

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the development of more selective and potent drugs.

-

Optimization of Pharmacokinetic Properties: Systematic modification of the core structure to improve absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for translating in vitro activity to in vivo efficacy.

-

Exploration of Novel Biological Targets: The versatility of the this compound scaffold suggests that it may have utility against a wider range of diseases than currently explored.

This guide has provided a comprehensive overview of the biological activity of this compound derivatives, grounded in established scientific principles and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers dedicated to advancing the frontiers of drug discovery.

References

- SYNTHESIS AND BIOLOGICAL EVALUATION OF THE DERIVATIVES OF 1,3,5-TRIAZIN-2,4-DIONES AND THEIR FUSED ANALOGUES. - ScholarBank@NUS. [Link]

- Synthesis and biological evaluation of 1,3,5-triazine based chalcones and their derivatives. Organic Chemistry: An Indian Journal.

- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]

- IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.

- Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv

- Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. PubMed. [Link]

- A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][4][6]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. PubMed. [Link]

- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH. [Link]

- Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives.

- Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. [Link]

- Synthesis and antimicrobial activity of some novel 1,3,5-triazin deriv

- One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]

- (PDF) Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives.

- (PDF) Antiviral Activities of Some New 2,4,6-Trisubstituted 1,3,5-Triazines Having Alkoxy and/or Alkylamino Groups.

- A Review on the Reported Antibacterial Activity of 1,3,5-Triazine.

- synthesis, characterization and biological evaluation of new fused triazine deriv

- 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central. [Link]

- Synthetic pathway for 6-aryl-2,4-diamino-1,3,5-triazines.

- Synthesis and antiviral activity of 1,2,4-triazine deriv

- Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org. [Link]

- Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Deriv

- Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link]

- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]

- Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 1,3,5-Triazinane-2,4-dione Analogs: A Technical Guide to Drug Discovery

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the exploration of unique chemical scaffolds. Among these, the 1,3,5-triazinane-2,4-dione core, a heterocyclic motif also known as 5-azadihydrouracil, has emerged as a privileged structure with a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of this compound analogs, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, biological evaluation, and therapeutic application of this promising class of compounds. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for their successful application in drug discovery.

The this compound Core: A Nexus of Therapeutic Promise

The 1,3,5-triazine ring system is a cornerstone in the design of bioactive molecules, with its derivatives demonstrating a wide spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][2] The this compound scaffold, in particular, has garnered significant attention due to its structural resemblance to endogenous nucleobases, allowing it to interact with a variety of biological targets. This inherent bioisosterism is a key factor driving its diverse therapeutic potential.

Synthetic Strategies: Building the Foundation

The synthesis of this compound analogs is a critical first step in their journey as potential drug candidates. The choice of synthetic route is dictated by the desired substitution pattern and the need for efficiency and scalability.

One-Pot Multicomponent Reactions: A Paradigm of Efficiency

For the rapid generation of diverse libraries of 1,3,5-triazinane-2,4-dithione analogs, a catalyst-free one-pot three-component reaction has proven highly effective.[3][4][5][6][7] This approach offers significant advantages in terms of atom economy and reduced purification steps.

Experimental Protocol: One-Pot Synthesis of 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones [6][7]

-

Reaction Setup: To a 10 mL reaction vial, add the desired arylaldehyde (1.0 mmol, 1.0 equiv), thiourea (2.5 mmol, 2.5 equiv), and trimethyl orthoformate (1.0 mmol, 1.0 equiv).

-

Solvent Addition: Add 1 mL of N,N-dimethylformamide (DMF) to the reaction mixture.

-

Heating: Stir the reaction mixture at 80 °C for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired product.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For unambiguous structural confirmation, single-crystal X-ray diffraction can be employed.[3][4][5][6][7]

Sequential Nucleophilic Substitution: A Versatile Approach

A more traditional and highly versatile method for synthesizing substituted 1,3,5-triazine derivatives involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This stepwise approach allows for the introduction of different functionalities at the 2, 4, and 6 positions of the triazine ring with a high degree of control.[8][9][10]

Experimental Protocol: General Synthesis of Trisubstituted 1,3,5-Triazine Derivatives [8]

-

First Substitution (Low Temperature):

-

Dissolve cyanuric chloride (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of the first nucleophile (Nucleophile 1, 1.0 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 1.1 eq) in anhydrous THF.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Second Substitution (Room Temperature):

-

Dissolve the monosubstituted triazine derivative (1.0 eq) in anhydrous THF.

-

Add a solution of the second nucleophile (Nucleophile 2, 1.0 eq) and DIPEA (1.1 eq) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

-

Work-up the reaction as described in the first step to obtain the disubstituted product.

-

-

Third Substitution (Elevated Temperature):

-

Dissolve the disubstituted triazine derivative (1.0 eq) in a suitable solvent (e.g., THF, dioxane, or DMF).

-

Add the third nucleophile (Nucleophile 3, 1.1 eq) and a base (e.g., DIPEA, potassium carbonate).

-

Heat the reaction mixture to reflux and stir for 6-24 hours, monitoring by TLC.

-

After cooling to room temperature, perform an aqueous work-up.

-

Purify the crude product by silica gel column chromatography to obtain the desired trisubstituted 1,3,5-triazine derivative.

-

-

Characterization: Confirm the structure and purity of the synthesized compounds by ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound analogs spans multiple disease areas, with their mechanisms of action often linked to the inhibition of critical cellular pathways.

Anticancer Activity: Targeting Key Signaling Nodes

A significant body of research has focused on the development of 1,3,5-triazine derivatives as anticancer agents.[2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer-related signaling pathways.

3.1.1. PIKfyve Inhibition: Disrupting Endolysosomal Trafficking

PIKfyve is a lipid kinase that plays a crucial role in the regulation of endolysosomal trafficking by synthesizing phosphoinositide 3,5-bisphosphate (PI(3,5)P2) and phosphoinositide 5-phosphate (PI(5)P).[11][12][13][14] Dysregulation of PIKfyve activity has been implicated in several diseases, including cancer.[11] Certain 1,3,5-triazine derivatives have been identified as potent inhibitors of PIKfyve, leading to the disruption of endolysosomal function and subsequent cancer cell death.

Antiviral Activity: A Broad-Spectrum Approach

The 1,3,5-triazine scaffold has also yielded compounds with significant antiviral activity against a range of viruses, including pseudorabies virus (PRV), vesicular stomatitis virus (VSV), and potato virus Y (PVY).[7][15] The mechanism of antiviral action can be multifaceted, including the inhibition of viral entry, replication, or other essential viral processes. Some 1,3,5-triazine derivatives have shown promise as PIKfyve inhibitors for antiviral therapy, suggesting a potential broad-spectrum application.[15]

Antimicrobial Activity: Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. 1,3,5-triazine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, making them a valuable scaffold for the development of novel antibiotics.[10]

Structure-Activity Relationship (SAR): Guiding Lead Optimization

Understanding the structure-activity relationship (SAR) is paramount for the rational design and optimization of this compound analogs as potent and selective drug candidates. Systematic modification of the substituents on the triazine core can lead to significant improvements in biological activity and pharmacokinetic properties.[1][16][17][18]

Key SAR Insights for 1,3,5-Triazine Derivatives:

| Position of Substitution | Functional Group Modification | Impact on Biological Activity |